molecular formula C17H20FN3O3 B6709145 tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate

tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate

Cat. No.: B6709145
M. Wt: 333.36 g/mol
InChI Key: VIOWYFWQILKEAA-UHFFFAOYSA-N
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Description

tert-Butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate: is a synthetic organic compound that features a tert-butyl ester group, a pyrazole ring, and a fluorophenyl group

Properties

IUPAC Name

tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-17(2,3)24-15(23)9-8-14(22)20-13-10-19-21-16(13)11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOWYFWQILKEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)NC1=C(NN=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Coupling with tert-Butyl 4-oxobutanoate: The final step involves coupling the synthesized pyrazole derivative with tert-butyl 4-oxobutanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tert-butyl ester group.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction typically produces alcohols.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
  • tert-Butyl 4-[[5-(2-chlorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate
  • tert-Butyl 4-[[5-(2-bromophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate

Uniqueness

The uniqueness of tert-butyl 4-[[5-(2-fluorophenyl)-1H-pyrazol-4-yl]amino]-4-oxobutanoate lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. This makes it a valuable compound for various applications in scientific research and industry.

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